molecular formula C29H29N5O6S B11975904 2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate

2,6-dimethoxy-4-{(E)-[2-({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11975904
M. Wt: 575.6 g/mol
InChI Key: IXVCUUCMZPMHTH-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE is a complex organic compound that features a triazole ring, methoxy groups, and phenyl acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at the desired positions on the aromatic ring.

    Acetylation: The phenyl acetate moiety is introduced through an acetylation reaction.

    Hydrazone formation: The hydrazone linkage is formed by reacting the appropriate hydrazine derivative with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the triazole ring or the hydrazone linkage.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Phenolic derivatives, quinones.

    Reduction products: Amines, reduced triazole derivatives.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring and hydrazone linkage.

    Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE is likely related to its ability to interact with biological macromolecules. The triazole ring and hydrazone linkage can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. The methoxy and phenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE
  • 2,6-DIMETHOXY-4-{(E)-[({[4-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}PHENYL ACETATE

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenyl groups, along with the triazole ring and hydrazone linkage, makes it a versatile molecule for various applications.

Properties

Molecular Formula

C29H29N5O6S

Molecular Weight

575.6 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[[2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C29H29N5O6S/c1-18-6-8-21(9-7-18)28-32-33-29(34(28)22-10-12-23(37-3)13-11-22)41-17-26(36)31-30-16-20-14-24(38-4)27(40-19(2)35)25(15-20)39-5/h6-16H,17H2,1-5H3,(H,31,36)/b30-16+

InChI Key

IXVCUUCMZPMHTH-OKCVXOCRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC(=O)C)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.